molecular formula C17H38N2 B1605765 N,N,N',N'-Tetrabutylmethylenediamine CAS No. 20280-10-8

N,N,N',N'-Tetrabutylmethylenediamine

Cat. No.: B1605765
CAS No.: 20280-10-8
M. Wt: 270.5 g/mol
InChI Key: XHQHCZJKIMGMBY-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrabutylmethylenediamine: is an organic compound with the molecular formula C17H38N2 . It is a diamine, meaning it contains two amine groups, and is characterized by the presence of four butyl groups attached to the nitrogen atoms. This compound is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetrabutylmethylenediamine can be synthesized by reacting N-butylsuccinimide with butylamine in the presence of a base catalyst . The reaction conditions and specific procedures can be adjusted based on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of N,N,N’,N’-Tetrabutylmethylenediamine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetrabutylmethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N,N,N’,N’-Tetrabutylmethylenediamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrabutylmethylenediamine involves its ability to act as a Lewis base, forming complexes with metal ions. This property makes it useful as a ligand in coordination chemistry. The compound can also participate in various chemical reactions due to the presence of reactive amine groups.

Comparison with Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine (TMEDA): A similar diamine with methyl groups instead of butyl groups.

    Triethylenetetramine (TETA): Another diamine with a different structure and properties.

    Tetraacetylethylenediamine (TAED): A diamine used in different applications, such as in detergents.

Uniqueness: N,N,N’,N’-Tetrabutylmethylenediamine is unique due to the presence of butyl groups, which provide different steric and electronic properties compared to other diamines. This uniqueness makes it suitable for specific applications where other diamines may not be as effective .

Properties

IUPAC Name

N,N,N',N'-tetrabutylmethanediamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38N2/c1-5-9-13-18(14-10-6-2)17-19(15-11-7-3)16-12-8-4/h5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQHCZJKIMGMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074018
Record name N,N,N',N'-Tetrabutylmethylenediamine
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Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Methanediamine, N,N,N',N'-tetrabutyl-
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CAS No.

20280-10-8
Record name N,N,N′,N′-Tetrabutylmethanediamine
Source CAS Common Chemistry
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Record name N,N,N',N'-Tetrabutylmethylenediamine
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Record name Methylenebisdibutylamine
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Record name Methanediamine, N,N,N',N'-tetrabutyl-
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Record name N,N,N',N'-Tetrabutylmethylenediamine
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Record name N,N,N',N'-tetrabutylmethylenediamine
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Record name N,N,N',N'-TETRABUTYLMETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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